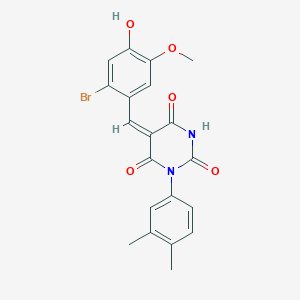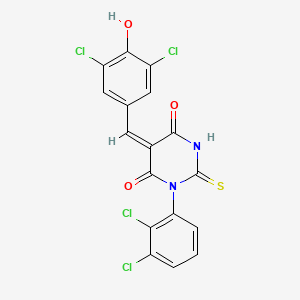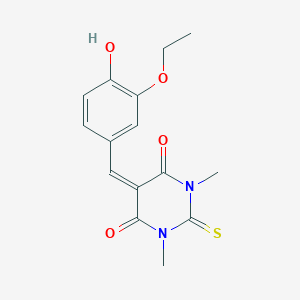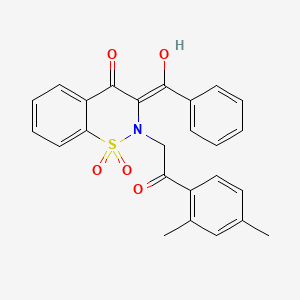![molecular formula C20H16N2O5 B5908720 N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5908720.png)
N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide, also known as MNFA, is a synthetic compound that has been extensively studied for its potential use in scientific research. MNFA has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been well-characterized.
作用机制
The mechanism of action of N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide involves the activation of the mitochondrial pathway of apoptosis. N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been shown to induce the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and caspase-3. This leads to the cleavage of various cellular proteins and ultimately results in apoptosis.
Biochemical and Physiological Effects:
In addition to its role in inducing apoptosis, N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been shown to have a variety of other biochemical and physiological effects. N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide for lab experiments is its fluorescent properties. N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide can be used as a fluorescent probe to detect ROS in cells, making it a valuable tool for studying oxidative stress. Additionally, N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been shown to have low toxicity, which makes it a safe compound to work with in the laboratory.
One of the limitations of N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide for lab experiments is its limited solubility in aqueous solutions. This can make it difficult to work with in certain experimental settings. Additionally, N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been shown to have poor stability in the presence of light and air, which can limit its shelf life.
未来方向
There are several future directions for the study of N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide. One area of research involves the development of new fluorescent probes based on the structure of N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide. These probes could be used to detect other cellular processes beyond oxidative stress.
Another area of research involves the development of new anticancer agents based on the structure of N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide. By modifying the structure of N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide, researchers may be able to develop compounds with even greater selectivity and potency against cancer cells.
Finally, researchers may also explore the potential use of N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide in the treatment of inflammatory diseases. By studying the anti-inflammatory effects of N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide, researchers may be able to develop new therapies for a variety of inflammatory conditions.
Conclusion:
In conclusion, N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide is a synthetic compound that has been extensively studied for its potential use in scientific research. N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been well-characterized. N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has potential applications in the detection of ROS, the treatment of cancer, and the treatment of inflammatory diseases. Future research may focus on the development of new fluorescent probes, anticancer agents, and anti-inflammatory therapies based on the structure of N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide.
合成方法
The synthesis of N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide involves the reaction of 3-methoxyaniline with 2-nitro-5-(2-furyl) acrylonitrile in the presence of a base. The resulting product is then hydrolyzed to form N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide. The synthesis of N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide is relatively straightforward and can be performed using standard laboratory techniques.
科学研究应用
N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been shown to be highly selective for ROS and can be used to monitor changes in ROS levels in real-time.
In addition to its use as a fluorescent probe, N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has also been studied for its potential as an anticancer agent. N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. This makes N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide a promising candidate for the development of new cancer therapies.
属性
IUPAC Name |
(E)-N-(3-methoxyphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c1-26-16-6-4-5-14(13-16)21-20(23)12-10-15-9-11-19(27-15)17-7-2-3-8-18(17)22(24)25/h2-13H,1H3,(H,21,23)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYGZZAQYKYPGL-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5908649.png)

![3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-5-(4-ethylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5908659.png)


![ethyl 4-{3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B5908705.png)

![N'-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-cyanoacetohydrazide](/img/structure/B5908718.png)
![ethyl 5-(2,3-dimethoxyphenyl)-7-methyl-3-oxo-2-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5908726.png)
![6-acetyl-5-(2,4-dimethoxyphenyl)-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylene]-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B5908728.png)

![N-benzyl-N-ethyl-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5908737.png)
![ethyl 5-(2,3-dimethoxyphenyl)-2-(3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5908753.png)